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Compound of Interest

Compound Name: Apramycin

Cat. No.: B1230331

Introduction

Apramycin is a structurally uniqgue aminoglycoside antibiotic traditionally used in veterinary
medicine to treat infections in animals, particularly those caused by Gram-negative bacteria.[1]
[2] Its distinct chemical structure, featuring a monosubstituted deoxystreptamine, renders it
resilient to many common aminoglycoside-modifying enzymes that confer resistance to other
drugs in this class.[2][3][4] Recent research has highlighted apramycin's potential for
repurposing in human medicine, owing to its broad-spectrum activity against multidrug-resistant
(MDR) pathogens and a potentially favorable safety profile with lower ototoxicity compared to
other aminoglycosides.[3][5] These application notes provide a summary of quantitative data
and detailed protocols for utilizing apramycin in established murine models of bacterial
infection, intended for researchers in microbiology and drug development.

Key Applications and Efficacy

Apramycin has demonstrated significant in vivo efficacy in various murine infection models,
proving its potential as a therapeutic agent against challenging bacterial pathogens.

o Gram-Positive Infections: In a neutropenic murine model of septicemia caused by methicillin-
resistant Staphylococcus aureus (MRSA), apramycin treatment resulted in a dose-
dependent reduction of bacterial burden. At doses ranging from 16 to 80 mg/kg, it reduced
bacterial counts in the kidneys by 2 to 5 log10 and in the blood by 2 to 3 log10.[5][6] Its
efficacy was found to be comparable to the established antibiotic amikacin.[5]
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» Mycobacterial Infections: Against Mycobacterium tuberculosis in a murine aerosol infection
model, apramycin showed potent activity. A 9-day treatment course led to a significant 2.4-
log10 reduction in bacterial CFU in the lungs, an efficacy level comparable to amikacin (1.8-
log10 reduction).[5][6]

o Gram-Negative Infections: Apramycin is highly effective against MDR Gram-negative
bacteria. In a murine peritonitis model designed to mimic bloodstream infections, it
demonstrated potent activity against carbapenem- and aminoglycoside-resistant Escherichia
coli and Klebsiella pneumoniae.[7][8] A single dose of 5 to 13 mg/kg was sufficient to achieve
a 1-log CFU reduction in both blood and peritoneal fluid.[7][8] Furthermore, two doses of 80
mg/kg led to the complete eradication of the bacteremia.[7] In a complicated urinary tract
infection (cUTI) model with E. coli, daily doses of 20 mg/kg were sufficient to achieve
bacterial stasis in the kidneys and bladder.[9]

Mechanism of Action

Like other aminoglycosides, apramycin exerts its bactericidal effect by targeting the bacterial
ribosome. It binds to the 16S rRNA component of the 30S ribosomal subunit, which interferes
with protein synthesis by blocking the translocation step of elongation.[1] Its unique structure
allows it to evade the activity of many aminoglycoside-modifying enzymes and even bind
effectively to ribosomes that have been modified by methyltransferases, which typically confer
high-level resistance to other aminoglycosides.[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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